molecular formula C9H8N2O5S B14516856 5-Acetamido-2-nitro-3-sulfanylbenzoic acid CAS No. 62486-51-5

5-Acetamido-2-nitro-3-sulfanylbenzoic acid

Katalognummer: B14516856
CAS-Nummer: 62486-51-5
Molekulargewicht: 256.24 g/mol
InChI-Schlüssel: IMAKYYBPHOFBOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Acetamido-2-nitro-3-sulfanylbenzoic acid is an aromatic compound characterized by the presence of acetamido, nitro, and sulfanyl groups attached to a benzoic acid core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-2-nitro-3-sulfanylbenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of a suitable aromatic precursor, followed by acylation and thiolation reactions. The nitration step introduces the nitro group, while the acylation step adds the acetamido group. The final thiolation step introduces the sulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Acetamido-2-nitro-3-sulfanylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur at positions ortho or para to the existing substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron in acidic conditions are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Acetamido-2-nitro-3-sulfanylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing non-steroidal anti-inflammatory drugs (NSAIDs).

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 5-Acetamido-2-nitro-3-sulfanylbenzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes such as cyclooxygenase (COX) to exert its effects.

    Pathways Involved: It may inhibit the synthesis of prostaglandins, leading to anti-inflammatory effects. .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Acetamido-2-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a sulfanyl group.

    5-Acetamido-2-nitrobenzoic acid: Lacks the sulfanyl group but has similar acetamido and nitro groups.

Uniqueness

5-Acetamido-2-nitro-3-sulfanylbenzoic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. This makes it a valuable compound for specific applications where these properties are desired .

Eigenschaften

CAS-Nummer

62486-51-5

Molekularformel

C9H8N2O5S

Molekulargewicht

256.24 g/mol

IUPAC-Name

5-acetamido-2-nitro-3-sulfanylbenzoic acid

InChI

InChI=1S/C9H8N2O5S/c1-4(12)10-5-2-6(9(13)14)8(11(15)16)7(17)3-5/h2-3,17H,1H3,(H,10,12)(H,13,14)

InChI-Schlüssel

IMAKYYBPHOFBOZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC(=C(C(=C1)S)[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.